9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Overview
Description
9-Benzyl-3,9-diazabicyclo[421]nonan-4-one is a bicyclic compound with the molecular formula C14H18N2O It is known for its unique structure, which includes a diazabicyclo nonane core with a benzyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a suitable cyclic ketone in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. The diazabicyclo nonane core can interact with enzymes or receptors, leading to modulation of biological pathways. The benzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane: Similar structure but lacks the ketone group.
3,9-Diazabicyclo[4.2.1]nonan-4-one: Similar core structure but without the benzyl group.
Uniqueness
9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one is unique due to the presence of both the benzyl group and the ketone functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9-benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14-8-12-6-7-13(9-15-14)16(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTSYUBBKNSBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672593 | |
Record name | 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897396-10-0 | |
Record name | 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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